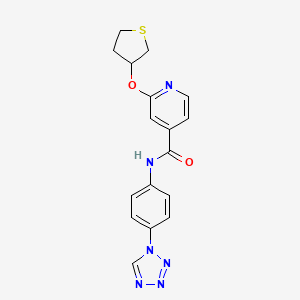![molecular formula C15H17N3OS B2840765 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 2097930-29-3](/img/structure/B2840765.png)
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a chemical compound that belongs to the class of pyridine derivatives. It is a potent and selective inhibitor of the protein kinase known as Bruton's tyrosine kinase (BTK). BTK is a critical enzyme that is involved in the signaling pathways of immune cells, particularly B-cells. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for their potential as acetylcholinesterase inhibitors. By optimizing the spacer length between pharmacophoric moieties and introducing greater conformational flexibility, compounds with significant inhibitory activities were identified. This research suggests the utility of urea derivatives in developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic strategy Vidaluc et al., 1995.
Urea Derivatives in Chemical Synthesis
Research into urea and thiourea derivatives from aminomethyl-cyclopentanols and cyclohexanols has provided insights into their synthetic applications. These studies have led to the creation of compounds with unique structures, such as 2-phenylimino-1,3-oxazines, showcasing the versatility of urea derivatives in chemical synthesis and the potential for novel organic materials Fülöp et al., 1985.
Urea Derivatives in Nonlinear Optics
A study on molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxides demonstrated the use of urea derivatives in the crystal engineering of noncentrosymmetric structures. This research highlights the potential of urea derivatives in developing new materials with quadratic nonlinear optical behavior, crucial for applications like optical data storage and laser technologies Muthuraman et al., 2001.
Urea Derivatives as Cytokinin Analogues
Investigations into N-phenyl-N'-(4-pyridyl)urea derivatives have revealed their cytokinin-like activities, influencing plant cell division and differentiation. Such compounds, including forchlorofenuron (CPPU) and thidiazuron (TDZ), are utilized in plant morphogenesis studies, offering insights into urea derivatives' role in agricultural biotechnology Ricci & Bertoletti, 2009.
Urea Derivatives in Polymerization Processes
Urea-derivatives of 4-aminopyridine have been evaluated as thermally latent initiators for the anionic ring-opening polymerization of epoxides, such as diglycidyl ether of bisphenol A (DGEBA). This research opens new avenues for using urea derivatives in polymer science, particularly in developing materials with controlled polymerization processes Makiuchi et al., 2014.
properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(18-10-13-2-1-7-20-13)17-9-11-3-6-14(16-8-11)12-4-5-12/h1-3,6-8,12H,4-5,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUGDJWKDUQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)
![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)
![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)



![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)

![6-methoxy-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2840696.png)
![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2840700.png)

